molecular formula C15H18N4O2 B3023187 N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide CAS No. 1119452-62-8

N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide

Cat. No. B3023187
CAS RN: 1119452-62-8
M. Wt: 286.33 g/mol
InChI Key: ONIVOFKXFQCLFM-UHFFFAOYSA-N
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Description

The compound "N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide" is a structurally complex molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar benzamide and oxadiazole derivatives, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation reactions, condensation, or cyclization processes. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives was achieved through direct acylation reactions . Similarly, benzimidazole carboxamide and oxadiazole derivatives were synthesized using condensation/cyclization reactions . These methods could potentially be adapted for the synthesis of "N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray single crystallography is a common technique used to determine the solid-state properties of benzamide derivatives . The molecular structure of these compounds can also be elucidated using spectroscopic methods such as IR, 1H NMR, and UV-Vis absorption analyses . These techniques would likely be applicable in analyzing the molecular structure of "N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide" to confirm its structure and investigate its conformational properties.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including amination, ring-opening, and intramolecular charge transfer processes. For example, amination reactions were used to obtain guanosine derivatives from a cycloimidazole nucleoside . Intramolecular functionalization of cyclopropyl α-amino acid-derived benzamides has been reported to proceed without the need for certain additives . These reactions could provide insights into the reactivity of the "N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide" molecule and its potential to form new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure. For instance, the presence of a 3,5-dinitrophenyl group in a benzamide derivative led to a color transition in response to fluoride anions, indicating its potential as a colorimetric sensor . The solubility, melting point, and stability of benzamide derivatives can also be determined through experimental studies. These properties are essential for understanding the behavior of these compounds in different environments and their suitability for various applications.

Scientific Research Applications

Anticancer Activities

Research on 1,2,4-oxadiazole derivatives highlights their potential in anticancer therapy. A study designed and synthesized a series of substituted benzamides, including 1,2,4-oxadiazole derivatives, evaluated for anticancer activity against several cancer cell lines. These compounds exhibited moderate to excellent anticancer activities, with some derivatives showing higher potency than the reference drug, etoposide, indicating their potential as lead compounds for further anticancer drug development (Ravinaik et al., 2021).

Antimicrobial and Antitubercular Effects

Another study on N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides revealed preliminary antimicrobial screening with higher activity for some compounds compared to reference drugs. This demonstrates the potential of 1,2,4-oxadiazole derivatives in antimicrobial applications (Latthe & Badami, 2007). Additionally, new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were synthesized and exhibited promising antitubercular activities against Mycobacterium tuberculosis H37 Rv, highlighting their potential as lead molecules for antitubercular drug development (Nayak et al., 2016).

Nematocidal and Antioxidant Properties

The nematocidal activity of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group was evaluated, with some compounds showing significant activity against Bursaphelenchus xylophilus. These findings suggest that 1,2,4-oxadiazole derivatives could be promising lead compounds for the development of nematicides (Liu et al., 2022). Furthermore, the synthesis and antioxidant evaluation of new functionalized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles indicated that some compounds showed excellent antioxidant activity, offering protection against DNA damage induced by the Bleomycin iron complex (Bondock et al., 2016).

properties

IUPAC Name

N-cyclopropyl-3-[5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-2-16-9-13-18-14(19-21-13)10-4-3-5-11(8-10)15(20)17-12-6-7-12/h3-5,8,12,16H,2,6-7,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIVOFKXFQCLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401154105
Record name N-Cyclopropyl-3-[5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-{5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide

CAS RN

1119452-62-8
Record name N-Cyclopropyl-3-[5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-3-[5-[(ethylamino)methyl]-1,2,4-oxadiazol-3-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401154105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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